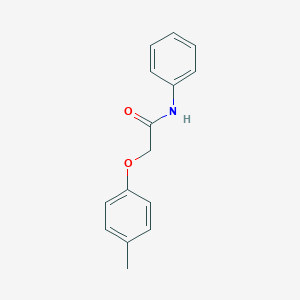

2-(4-methylphenoxy)-N-phenylacetamide

Description

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(4-methylphenoxy)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-12-7-9-14(10-8-12)18-11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |

InChI Key |

XLBXFZZAIFZWGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of 2-(4-methylphenoxy)-N-phenylacetamide exhibit significant anticonvulsant properties. A study synthesized several N-phenylacetamide derivatives and evaluated their effectiveness against seizures in animal models. The compounds were tested using the maximal electroshock (MES) and pentylenetetrazole models, revealing promising anticonvulsant activity, particularly in certain derivatives that showed efficacy in the 6-Hz seizure model, which is relevant for therapy-resistant epilepsy .

Table 1: Anticonvulsant Activity of N-Phenylacetamide Derivatives

| Compound ID | Efficacy in MES | Efficacy in 6-Hz Model | Toxicity Level |

|---|---|---|---|

| Compound A | High | Moderate | Low |

| Compound B | Moderate | High | Moderate |

| Compound C | Low | Low | High |

Antibacterial Properties

Another significant application of this compound is its antibacterial activity. A series of N-phenylacetamide derivatives were synthesized with 4-arylthiazole moieties, which were tested against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that some derivatives had effective minimum inhibitory concentrations (MIC), suggesting their potential as antibacterial agents .

Table 2: Antibacterial Activity of N-Phenylacetamide Derivatives

| Compound ID | Bacterial Strain | MIC (µM) | Comparison to Control |

|---|---|---|---|

| Compound D | X. oryzae | 156.7 | Superior |

| Compound E | X. axonopodis | 230.5 | Equivalent |

| Compound F | X. oryzae pv. oryzicola | 545.2 | Inferior |

Antidepressant Potential

Recent studies have also explored the antidepressant potential of phenylacetamides, including derivatives of this compound. In vivo evaluations using the tail suspension test and forced swim test indicated that certain compounds exhibited significant antidepressant activity compared to standard medications like moclobemide and imipramine .

Table 3: Antidepressant Activity Evaluation

| Compound ID | Dose (mg/kg) | % Decrease in Immobility |

|---|---|---|

| VS25 | 30 | 40% |

| VS26 | 60 | 55% |

| Control | - | 10% |

Enzyme Inhibition Studies

The compound has also been investigated for its role as an enzyme inhibitor, particularly concerning its binding affinity to various molecular targets. Such interactions are crucial for understanding its mechanism of action and potential therapeutic implications in proteomics research.

Table 4: Enzyme Inhibition Characteristics

| Enzyme Target | Binding Affinity (Ki) | Inhibition Type |

|---|---|---|

| MAO-A | Low µM | Competitive |

| Cholinesterase | Moderate µM | Non-competitive |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and chemical properties of acetamide derivatives are highly influenced by substituents on the phenyl rings and the acetamide backbone. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamides

Physicochemical Properties

- Thermal Stability: Crystal structure analyses (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal that bulky substituents (azido, benzothiazolyl) increase melting points, whereas methylphenoxy groups may confer intermediate stability .

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalyst screening : Piperidine accelerates Knoevenagel condensations, reducing reaction time .

- Purification : Recrystallization in ethanol or dichloromethane/hexane mixtures improves purity (>95%) .

How can structural discrepancies in synthesized this compound derivatives be resolved using spectroscopic methods?

Basic Research Focus

Discrepancies in molecular structure (e.g., unexpected byproducts) require multi-technique validation:

- ¹H/¹³C NMR : Identify characteristic peaks:

- Phenoxy group : Aromatic protons at δ 6.8–7.4 ppm.

- Acetamide backbone : NH proton at δ 8.1–8.5 ppm and carbonyl (C=O) at ~168 ppm .

- IR spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .

- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₅NO₃ at 278.1052) .

Q. Advanced Resolution :

- 2D NMR (COSY, HSQC) : Map coupling patterns to distinguish regioisomers (e.g., para vs. ortho substitution) .

- X-ray crystallography : Resolve ambiguous stereochemistry in chromene hybrids .

What methodologies are effective for evaluating the bioactivity of this compound derivatives, particularly antimicrobial and anti-inflammatory properties?

Advanced Research Focus

Antimicrobial Assays :

- Bactericidal/fungicidal activity : Use agar diffusion assays against Staphylococcus aureus and Candida albicans with ampicillin/fluconazole as positive controls. MIC values <50 µg/mL indicate potency .

- Mechanistic studies : Assess membrane disruption via fluorescence dye leakage assays (e.g., propidium iodide uptake) .

Q. Anti-inflammatory Screening :

Q. Data Interpretation :

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring enhance antimicrobial activity) .

How can conflicting solubility or stability data for this compound derivatives be addressed in formulation studies?

Q. Advanced Research Focus

- Solubility enhancement :

- Stability testing :

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Q. Basic Research Focus

Q. Advanced Considerations :

- Reactivity hazards : Sodium azide (NaN₃) releases toxic HN₃ gas; monitor pH and avoid acidic conditions .

- Spill management : Neutralize azide residues with 10% NaNO₂ solution before disposal .

How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to predict binding to E. coli DNA gyrase (PDB: 1KZN) or COX-2 (PDB: 5KIR). Favorable binding energy thresholds: ΔG ≤ −8 kcal/mol .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps <4 eV correlate with bioactivity) .

- MD simulations : Simulate ligand-protein stability over 50 ns; RMSD <2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.